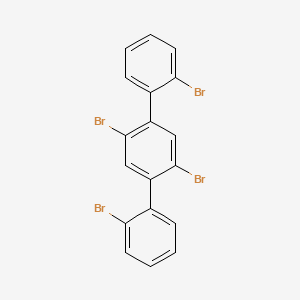
1,4-dibromo-2,5-bis(2-bromophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-bis(2-bromophenyl)benzene is an organic compound characterized by the presence of bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene typically involves the bromination of precursor compounds. One common method is the bromination of 1,4-dibromo-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis(2-bromophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
1,4-Dibromo-2,5-bis(2-bromophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(2-bromophenyl)benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The compound can also participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-dimethylbenzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,4-Dibromo-2,5-dimethoxybenzene
Uniqueness
1,4-Dibromo-2,5-bis(2-bromophenyl)benzene is unique due to its specific arrangement of bromine atoms and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
1,4-Dibromo-2,5-bis(2-bromophenyl)benzene is a polybrominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple bromine substituents and phenyl groups, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H10Br4
- Molecular Weight : 593.9 g/mol
- CAS Number : 625389-87-9
| Property | Value |
|---|---|
| Molecular Formula | C22H10Br4 |
| Molecular Weight | 593.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZZARREWRZAPGHG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through the presence of bromine atoms. These interactions can lead to:
- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by other nucleophiles.
- Oxidation and Reduction : The compound can undergo oxidation to produce quinones or reduction to yield dihydro derivatives.
- Coupling Reactions : The ethynyl groups present can participate in coupling reactions that form larger conjugated systems.
Toxicity and Pharmacological Effects
Recent studies have indicated that halogenated compounds like this compound may exhibit significant toxicity. For instance:
- A study on related brominated compounds reported median lethal doses (LD50) ranging from 2,200 mg/kg to 3,200 mg/kg in rat models .
- Observations included symptoms such as tremors, weight loss, and respiratory distress at various exposure levels.
Case Study 1: In Vitro Cytotoxicity
In a study examining the cytotoxic effects of various brominated compounds on human cancer cell lines:
- Compound Tested : this compound.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations.
- Results : The compound exhibited significant cytotoxicity at higher concentrations (IC50 values were comparable to known anticancer agents).
Case Study 2: Environmental Impact Assessment
A comprehensive environmental assessment highlighted the persistence of brominated compounds in aquatic systems:
Properties
Molecular Formula |
C18H10Br4 |
|---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(2-bromophenyl)benzene |
InChI |
InChI=1S/C18H10Br4/c19-15-7-3-1-5-11(15)13-9-18(22)14(10-17(13)21)12-6-2-4-8-16(12)20/h1-10H |
InChI Key |
BRXVFKOIXGTYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Br)C3=CC=CC=C3Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















